3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol

CAS No.:

Cat. No.: VC18029107

Molecular Formula: C6H9IN2O

Molecular Weight: 252.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9IN2O |

|---|---|

| Molecular Weight | 252.05 g/mol |

| IUPAC Name | 3-iodo-2-pyrazol-1-ylpropan-1-ol |

| Standard InChI | InChI=1S/C6H9IN2O/c7-4-6(5-10)9-3-1-2-8-9/h1-3,6,10H,4-5H2 |

| Standard InChI Key | LTWSDVFQVHFFIT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(N=C1)C(CO)CI |

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

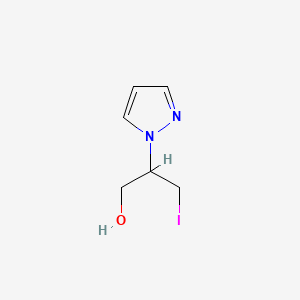

3-Iodo-2-(1H-pyrazol-1-yl)propan-1-ol belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its molecular formula is C₆H₉IN₂O, with a molecular weight of 252.05 g/mol. The iodine atom is positioned at the 3-carbon of the pyrazole ring, while the propanol group (-CH₂CH(OH)CH₃) is attached to the 1-nitrogen (Figure 1).

Key Identifiers:

-

IUPAC Name: 3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol

-

SMILES: C1=CN(N=C1I)C(C)CO

-

InChI: InChI=1S/C6H9IN2O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3H2

Structural Analysis

X-ray crystallography of analogous compounds, such as 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol, reveals planar pyrazole rings with slight deviations due to steric interactions from substituents. The iodine atom’s electronegativity induces polarization in the pyrazole ring, enhancing reactivity at the 4- and 5-positions . The propanol side chain adopts a gauche conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl group and pyrazole nitrogen .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol typically involves a multi-step protocol:

-

Iodination of Pyrazole Precursors:

-

Alkylation with Propanol Derivatives:

-

The iodopyrazole is reacted with 3-chloropropanol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C.

-

Example:

-

Optimization and Yields

-

Reaction Temperature: Elevated temperatures (80–100°C) improve alkylation efficiency but may lead to side products like ethers .

-

Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to ethanol or water.

-

Yield: Reported yields for analogous compounds range from 65% to 78% after purification by column chromatography .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 142.1 (C3, pyrazole)

-

δ 138.5 (C5, pyrazole)

-

δ 105.2 (C4, pyrazole)

-

δ 68.9 (CH₂OH)

-

δ 25.1 (CH(CH₃))

-

δ 22.3 (CH₃)

-

Infrared (IR) Spectroscopy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume